molecular formula C6H10Br2 B14671512 1-Hexene, 1,2-dibromo-, (Z)-

1-Hexene, 1,2-dibromo-, (Z)-

Cat. No.: B14671512
M. Wt: 241.95 g/mol
InChI Key: OCISRXWWLAUOBQ-WAYWQWQTSA-N
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Description

1-Hexene, 1,2-dibromo-, (Z)- is an organic compound with the molecular formula C6H10Br2. It is a geometric isomer of 1,2-dibromohexene, where the bromine atoms are positioned on the same side of the double bond, giving it the (Z)-configuration. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hexene, 1,2-dibromo-, (Z)- can be synthesized through the addition of bromine to 1-hexene. The reaction typically involves the use of pure liquid bromine or a solution of bromine in an organic solvent such as tetrachloromethane. The double bond in 1-hexene reacts with bromine, resulting in the formation of 1,2-dibromohexane. The reaction conditions are usually mild, often carried out at room temperature .

Industrial Production Methods

Industrial production of 1-Hexene, 1,2-dibromo-, (Z)- follows similar principles but on a larger scale. The process involves the controlled addition of bromine to 1-hexene in large reactors, ensuring the (Z)-configuration is maintained. The product is then purified through distillation or other separation techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-Hexene, 1,2-dibromo-, (Z)- undergoes several types of chemical reactions, including:

    Electrophilic Addition: The compound can participate in electrophilic addition reactions, where the double bond reacts with electrophiles.

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles in substitution reactions.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Major Products Formed

    Electrophilic Addition: 1,2-dibromohexane is formed.

    Substitution Reactions: Products depend on the nucleophile used, such as 1-bromo-2-hydroxyhexane.

    Elimination Reactions: Hexene or other alkenes are formed.

Scientific Research Applications

1-Hexene, 1,2-dibromo-, (Z)- has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Hexene, 1,2-dibromo-, (Z)- involves its reactivity with electrophiles and nucleophiles. The double bond in the compound is susceptible to attack by electrophiles, leading to the formation of addition products. The bromine atoms can also be targeted by nucleophiles, resulting in substitution reactions. The compound’s reactivity is influenced by the (Z)-configuration, which affects the spatial arrangement of atoms and the accessibility of reactive sites .

Comparison with Similar Compounds

1-Hexene, 1,2-dibromo-, (Z)- can be compared with other similar compounds such as:

Properties

Molecular Formula

C6H10Br2

Molecular Weight

241.95 g/mol

IUPAC Name

(Z)-1,2-dibromohex-1-ene

InChI

InChI=1S/C6H10Br2/c1-2-3-4-6(8)5-7/h5H,2-4H2,1H3/b6-5-

InChI Key

OCISRXWWLAUOBQ-WAYWQWQTSA-N

Isomeric SMILES

CCCC/C(=C/Br)/Br

Canonical SMILES

CCCCC(=CBr)Br

Origin of Product

United States

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